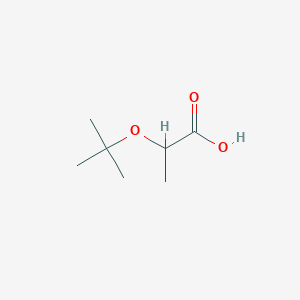

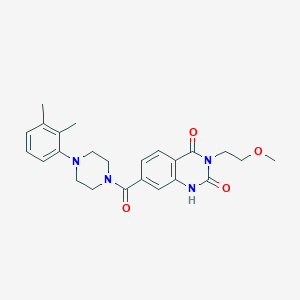

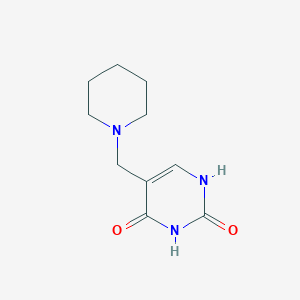

(2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one, also known as DMAP, is a widely used organic compound in scientific research. This compound is a yellowish powder that is soluble in water and organic solvents. DMAP is a versatile reagent that is used in various synthetic reactions, including acylation, esterification, and amidation reactions.

Scientific Research Applications

Proton Acceptance and Hydrogen Bonding

- (2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one and its derivatives are recognized for their strong proton acceptance abilities due to the electron-donating effects of the terminal dimethylamino groups. This characteristic enhances the ability of the carbonyl units to act as excellent proton acceptors. The formation of intra- and intermolecular hydrogen bonds by these species has been extensively studied through structural techniques, spectroscopy, and computational methods. Remarkably, co-crystallization of a derivative with multiple (dimethylamino)prop-2-en-1-one units, in the presence of various proton donors, resulted in the creation of one- and two-dimensional H-bridged polymers, demonstrating the significant role of these compounds in molecular structural formation (Pleier et al., 2003).

Anticancer Activity

- The compound (2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one has been utilized as a key starting material in the synthesis of novel dihydropyrimidinone derivatives. One of these derivatives displayed significant anticancer activity against the HepG2 cancer cell line. In apoptotic assays, this compound induced a substantial increase in necrosis, and cell cycle distribution assays revealed its role in reducing the G2+M phase compared to the control, indicating its potential in anticancer therapies (Bhat et al., 2022).

Optical Properties

- The nonlinear optical properties of certain derivatives of (2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one have been investigated. These materials exhibit promise as candidates for optical limiting and optical devices, especially in the low power regime. This is due to their demonstrated abilities in nonlinear refractive index variation and absorption, suggesting their utility in advancing the field of photonics (Henari & Asiri, 2011).

properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-5-6-11(2)12(9-10)13(15)7-8-14(3)4/h5-9H,1-4H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRNITJFVDHPIC-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C=CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)C(=O)/C=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

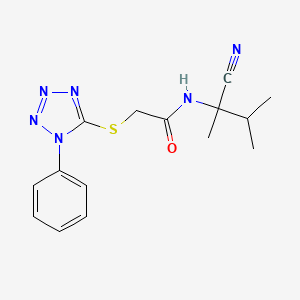

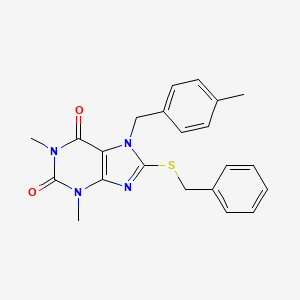

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2433227.png)

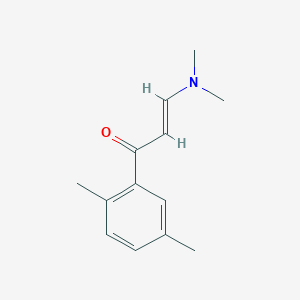

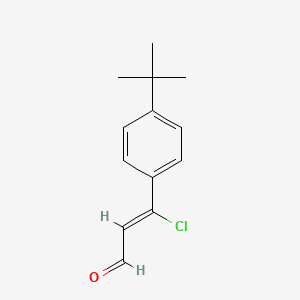

![1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2433235.png)

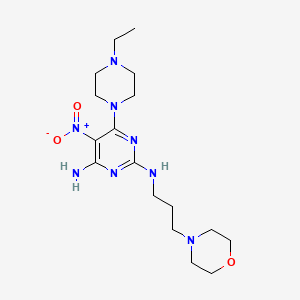

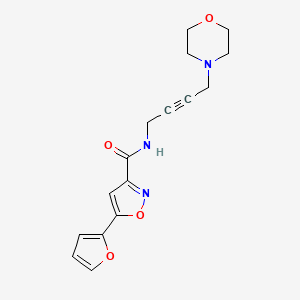

![N-cyclopentyl-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2433237.png)